molecular formula C42H34Si2 B178528 1,3-Bis(triphenylsilyl)benzene CAS No. 18920-16-6

1,3-Bis(triphenylsilyl)benzene

Cat. No. B178528
CAS RN: 18920-16-6
M. Wt: 594.9 g/mol
InChI Key: XSVXWCZFSFKRDO-UHFFFAOYSA-N
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Description

1,3-Bis(triphenylsilyl)benzene is an organic compound used in the synthesis of various organic chemicals . It has a molecular formula of C42H34Si2 . It is a white, crystalline solid with a melting point of 193 °C and a boiling point of 299 °C .


Synthesis Analysis

1,3-Bis(triphenylsilyl)benzene can be synthesized from Triphenylsilyl chloride and 1,3-Dibromobenzene .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(triphenylsilyl)benzene is represented by the SMILES string c1ccc (cc1) [Si] (c2ccccc2) (c3ccccc3)c4cccc (c4) [Si] (c5ccccc5) (c6ccccc6)c7ccccc7 . The InChI key for this compound is XSVXWCZFSFKRDO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,3-Bis(triphenylsilyl)benzene is a solid at room temperature . It has a melting point of 193 °C and a boiling point of 299 °C . The compound is highly soluble in organic solvents .

Scientific Research Applications

Solar Cell Development

  • Summary of the Application : 1,3-Bis(triphenylsilyl)benzene has been studied as a potential hole transport material for the development of solar cells .
  • Methods of Application : The thermochemical study of 1,3-bis(N-carbazolyl)benzene involved the combination of combustion calorimetric (CC) and thermogravimetric techniques . The molar heat capacities over the temperature range of (274.15 to 332.15) K, as well as the melting temperatures and enthalpies of fusion were measured for both compounds by differential scanning calorimetry (DSC) .
  • Results or Outcomes : From the thermogravimetric analysis (TGA), the rate of mass loss as a function of the temperature was measured, which was then correlated with Langmuir’s equation to derive the vaporization enthalpies for both compounds . From the combination of experimental thermodynamic parameters, it was possible to derive the enthalpy of formation in the gaseous state of each of the title compounds .

Chemical Synthesis

  • Summary of the Application : 1,3-Bis(triphenylsilyl)benzene is widely used in chemical synthesis reactions as a catalyst and reagent .
  • Methods of Application : It is used in the production of pharmaceuticals, dyes, rubber additives, and other organic chemicals . Its stability and lack of volatility make it an ideal reagent for reactions that require prolonged heating or cooling .
  • Results or Outcomes : The use of 1,3-Bis(triphenylsilyl)benzene in these applications contributes to the efficiency and effectiveness of the chemical synthesis processes .

Deep Blue Organic Electrophosphorescent Devices

  • Summary of the Application : 1,3-Bis(triphenylsilyl)benzene has been used as an ultrahigh energy gap host in the development of deep blue organic electrophosphorescent devices .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The use of 1,3-Bis(triphenylsilyl)benzene in these devices contributes to their performance, but specific results or outcomes are not provided in the source .

Coordination Chemistry

  • Summary of the Application : 1,3-Bis(triphenylsilyl)benzene is often used as a ligand in coordination chemistry, forming metal complexes with transition metal ions .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The use of 1,3-Bis(triphenylsilyl)benzene in these applications contributes to the formation of metal complexes, but specific results or outcomes are not provided in the source .

Pharmaceutical Industry

  • Summary of the Application : In the pharmaceutical industry, 1,3-Bis(triphenylsilyl)benzene is used as a reagent in the synthesis of drugs such as antihistamines, antibiotics, and cancer chemotherapeutics .
  • Methods of Application : The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes : The use of 1,3-Bis(triphenylsilyl)benzene in these applications contributes to the synthesis of various drugs, but specific results or outcomes are not provided in the source .

Safety And Hazards

When handling 1,3-Bis(triphenylsilyl)benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

triphenyl-(3-triphenylsilylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34Si2/c1-7-20-35(21-8-1)43(36-22-9-2-10-23-36,37-24-11-3-12-25-37)41-32-19-33-42(34-41)44(38-26-13-4-14-27-38,39-28-15-5-16-29-39)40-30-17-6-18-31-40/h1-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVXWCZFSFKRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402250
Record name Triphenyl-(3-triphenylsilylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(triphenylsilyl)benzene

CAS RN

18920-16-6
Record name Triphenyl-(3-triphenylsilylphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(triphenylsilyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
S Choi, M Godumala, JH Lee, GH Kim… - Journal of Materials …, 2017 - pubs.rsc.org
Three new derivatives containing silane cores, viz. 9,9′,9′′-(((4-(pyridin-3-yl)phenyl)silanetriyl)tris(benzene-4,1-diyl))tris(9H-carbazole) (SiCz3Py1), bis(4-(9H-carbazol-9-yl)phenyl)…
Number of citations: 36 pubs.rsc.org
KS Yook, JY Lee - Synthetic metals, 2009 - Elsevier
Quantum efficiency of blue phosphorescent organic light emitting diodes (PHOLEDs) was improved by using a stacked emitting structure which can balance holes and electrons in light …
Number of citations: 5 www.sciencedirect.com
W Zhang, F Zhang, J Huang, M Zhang, Y Ma - Optoelectronics Letters, 2013 - Springer
Blue phosphorescent organic light-emitting diodes (OLEDs) are fabricated by utilizing the hole transport-type host material of 1,3-bis(carbazol-9-yl)benzene (MCP) combined with the …
Number of citations: 3 link.springer.com
JH Lee, CL Huang, CH Hsiao, MK Leung… - Applied Physics …, 2009 - pubs.aip.org
In this paper, we demonstrated a blue phosphorescent organic light-emitting device (OLED) with a higher current-efficiency and a lower driving-voltage using conventional iridium (III) …
Number of citations: 65 pubs.aip.org
I Lee, JY Lee - Organic Electronics, 2016 - Elsevier
A thermally activated delayed fluorescent (TADF) emitter, 2,7-bis(9,9-dimethylacridin-10(9H)-yl)-9,9-dimethyl-9H-thioxanthene 10,10-dioxide (DMTDAc), was developed as a deep blue …
Number of citations: 132 www.sciencedirect.com
R Hamze, M Idris, DS Muthiah Ravinson… - Frontiers in …, 2020 - frontiersin.org
The structural, photophysical and electrochemical properties of three luminescent 2-coordinate coinage metal (ie, M = Cu, Ag, Au) complexes bearing a sterically bulky benzimidazolyl …
Number of citations: 45 www.frontiersin.org
W Wei, PI Djurovich, ME Thompson - Chemistry of Materials, 2010 - ACS Publications
Multifluorenyl silanes have been studied as potential hosts for organic light emitting diodes. Four molecules, (9,9′-dimethylfluoren-2-yl) n Si(phenyl) 4-n (SiFln, n = 1, 2, 3, and 4), with …
Number of citations: 40 pubs.acs.org
SO Jeon, KS Yook, CW Joo, HS Son, JY Lee - Thin Solid Films, 2010 - Elsevier
We have designed and synthesized a blue phosphorescent host material based on a phosphine oxide moiety. 2-(diphenylphosphine oxide)-9,9′-spirobifluorene (SPPO1) was …
Number of citations: 34 www.sciencedirect.com
AMT Muthig, O Mrozek, T Ferschke… - Journal of the …, 2023 - ACS Publications
Molecular emitters that combine circularly polarized luminescence (CPL) and high radiative rate constants of the triplet exciton decay are highly attractive for electroluminescent devices …
Number of citations: 10 pubs.acs.org
M Colella, A Danos, AP Monkman - The Journal of Physical …, 2019 - ACS Publications
A surprising yet highly practical approach to improve the performance of a TADF exciplex blend is reported. Using the TSBPA donor and PO-T2T acceptor to form an exciplex, we are …
Number of citations: 85 pubs.acs.org

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